Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate
Overview
Description
Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a carbamate moiety, and a chiral center, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate typically involves multiple steps:
Formation of the Chiral Intermediate: The synthesis begins with the preparation of the chiral intermediate, (1S,2S)-2-methylbutylamine. This can be achieved through asymmetric synthesis or chiral resolution techniques.
Carbamate Formation: The chiral amine is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl carbamate intermediate.
Amide Bond Formation: The final step involves the reaction of the benzyl carbamate intermediate with 3-methoxypropyl isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and asymmetric synthesis.
Biology
The compound’s potential biological activity can be explored in enzyme inhibition studies, where it may act as a competitive inhibitor due to its structural similarity to natural substrates.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its carbamate group is a common feature in many pharmaceuticals, suggesting possible applications in the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing the natural substrate from accessing the site and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the chiral center and the methoxypropyl group.
(1S,2S)-2-methylbutylcarbamate: Lacks the benzyl group.
3-methoxypropyl carbamate: Lacks the chiral center and the benzyl group.
Uniqueness
Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate is unique due to its combination of a benzyl group, a chiral center, and a methoxypropyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
benzyl N-[(2S,3S)-1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-4-14(2)16(17(21)19-11-8-12-23-3)20-18(22)24-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,4,8,11-13H2,1-3H3,(H,19,21)(H,20,22)/t14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGUHLDCOBIDKV-HOCLYGCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111243 | |
Record name | Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-42-6 | |
Record name | Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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